5,6-Dimethoxy-3-methyl-2-phenyl-1H-indole
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Overview
Description
5,6-Dimethoxy-3-methyl-2-phenyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes methoxy groups at positions 5 and 6, a methyl group at position 3, and a phenyl group at position 2 on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-3-methyl-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For instance, the reaction of 5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole with methanesulfonic acid under reflux conditions in methanol yields the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-3-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, halogenated indoles.
Scientific Research Applications
Chemistry: 5,6-Dimethoxy-3-methyl-2-phenyl-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5,6-Dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole
- 5,6-Dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole
Uniqueness: 5,6-Dimethoxy-3-methyl-2-phenyl-1H-indole is unique due to its specific substitution pattern on the indole ring. The presence of methoxy groups at positions 5 and 6, along with a methyl group at position 3 and a phenyl group at position 2, distinguishes it from other indole derivatives. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5,6-dimethoxy-3-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-11-13-9-15(19-2)16(20-3)10-14(13)18-17(11)12-7-5-4-6-8-12/h4-10,18H,1-3H3 |
InChI Key |
XUWDUINKWICXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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